4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid
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Overview
Description
4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid is a chemical compound with the molecular formula C16H22O5 and a molecular weight of 294.34 g/mol . It is known for its unique structure, which includes a propionyloxy group attached to a hexyl chain, further connected to a benzenecarboxylic acid moiety . This compound is used in various research and industrial applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid involves multiple steps. One common method includes the esterification of 6-hydroxyhexanoic acid with propionic anhydride to form 6-(propionyloxy)hexanoic acid . This intermediate is then reacted with 4-hydroxybenzoic acid under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionyloxy group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid involves its interaction with specific molecular targets. The propionyloxy group and the benzenecarboxylic acid moiety play crucial roles in its binding to target molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
4-{[6-(Propionyloxy)hexyl]oxy}benzenecarboxylic acid can be compared with similar compounds such as:
4-{[6-(Butyryloxy)hexyl]oxy}benzenecarboxylic acid: This compound has a butyryloxy group instead of a propionyloxy group, leading to different chemical properties and reactivity.
4-{[6-(Acetyloxy)hexyl]oxy}benzenecarboxylic acid: The presence of an acetyloxy group in this compound results in distinct biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
4-(6-propanoyloxyhexoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h7-10H,2-6,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHPETSZJYUTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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